![molecular formula C12H11BrClN3O B7558354 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B7558354.png)
4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide, also known as BRD0705, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides and has been studied for its mechanism of action and biological effects.
Wirkmechanismus
4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide is a selective inhibitor of bromodomains, which are protein domains that recognize and bind to acetylated lysine residues on histones. This binding leads to the recruitment of other proteins and the formation of protein complexes that regulate gene expression. By inhibiting bromodomains, 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide disrupts this process, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide has potent inhibitory effects on HDACs and bromodomains, leading to changes in gene expression and cellular function. It has been found to induce apoptosis in cancer cells and suppress inflammation in animal models of inflammatory disorders. Additionally, 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide has been shown to improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide in lab experiments is its selectivity for bromodomains, which allows for more specific targeting of these proteins compared to other inhibitors. Additionally, 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide has been found to have good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide is its relatively low potency compared to other inhibitors, which may require higher concentrations to achieve desired effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide. One area of interest is its potential applications in cancer therapy, particularly in combination with other drugs. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Finally, research on the pharmacokinetics and toxicity of 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide is needed to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide involves the reaction of 2-chloro-4-bromo benzoic acid with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then purified through column chromatography to obtain pure 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide has been studied for its potential applications in drug discovery and development. It has been found to have inhibitory effects on several enzymes, including histone deacetylases (HDACs) and bromodomains. These enzymes play a crucial role in the regulation of gene expression and have been implicated in various diseases, including cancer, inflammatory disorders, and neurological disorders.
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3O/c1-6-11(7(2)17-16-6)15-12(18)9-4-3-8(13)5-10(9)14/h3-5H,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFDHZFYZLHOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.